2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Medicinal Chemistry Physicochemical Profiling Lipophilicity

This pyrrolo[3,4-d]pyrimidine derivative features a 4-chlorophenoxyacetyl substituent that introduces halogen-bonding capacity (Cl···π interactions) absent in non-halogenated analogs, enabling fine-tuned kinase hinge-region binding. With intermediate lipophilicity (XLogP3-AA 1.4), zero H-bond donors, and low MW (289.71 g/mol), it is optimized for kinase selectivity panel screening, fragment-based crystallography (chlorine anomalous scattering facilitates phasing), and PAMPA/Caco-2 permeability benchmarking. Ideal as a focused library member for SAR studies mapping substituent electronic effects to selectivity shifts across BTK, EGFR, and CDK2 targets.

Molecular Formula C14H12ClN3O2
Molecular Weight 289.72
CAS No. 1448046-79-4
Cat. No. B2472841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
CAS1448046-79-4
Molecular FormulaC14H12ClN3O2
Molecular Weight289.72
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C14H12ClN3O2/c15-11-1-3-12(4-2-11)20-8-14(19)18-6-10-5-16-9-17-13(10)7-18/h1-5,9H,6-8H2
InChIKeyTXKBFGLSQPFANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone: Compound Class and Physicochemical Baseline


The compound 2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone (CAS 1448046-79-4) is a synthetic small molecule (C₁₄H₁₂ClN₃O₂, MW 289.71 g/mol) built on a 5,7-dihydropyrrolo[3,4-d]pyrimidine scaffold bearing a 4-chlorophenoxyacetyl side chain [1]. The pyrrolo[3,4-d]pyrimidine core is a recognized privileged heterocyclic scaffold extensively explored for kinase inhibition, notably as a framework for ATP-competitive inhibitors targeting BTK, EGFR, and other oncogenic kinases [2]. This structural class benefits from the ability to mimic purine nucleotides, enabling engagement with the hinge region of various kinases [2].

Why Unspecified Pyrrolopyrimidine Analogs Cannot Substitute for 2-(4-Chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone


Within the pyrrolo[3,4-d]pyrimidine family, even minor substituent variations profoundly alter biological selectivity and physicochemical properties. The 4-chlorophenoxyacetyl moiety introduces a specific halogen-bonding capacity (Cl···π interactions) that is absent in non-halogenated or methoxy-substituted analogs, potentially tuning kinase hinge-region binding [1]. The scaffold's reported kinase inhibition profile—showing differential potency across BTK, EGFR, Her2, VEGFR2, and CDK2 depending on side-chain substitution—demonstrates that generic in-class substitution risks losing target selectivity or introducing undesired off-target activity [2]. Furthermore, the compound’s physicochemical descriptors (XLogP3-AA 1.4, zero H-bond donors, four H-bond acceptors) confer a distinct solubility and permeability profile that directly impacts formulation and assay compatibility [1].

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone vs. Closest Analogs


Physicochemical Differentiation: XLogP3-AA Lipophilicity vs. 4-Fluoro and 3-Methoxy Analogs

Computational prediction identifies a measurable lipophilicity difference for the target compound versus its closest phenoxy-substituted analogs. The 4-chlorophenoxy derivative exhibits an XLogP3-AA value of 1.4 [1]. While exact XLogP3-AA values for the 4-fluorophenoxy analog were not captured in the primary literature, the electron-withdrawing nature and larger molar refractivity of chlorine relative to fluorine predictably increases LogP by approximately 0.5–0.8 log units compared to the 4-fluoro congener based on established Hansch substituent constants (π: Cl = +0.71; F = +0.14) [2]. This shift directly influences passive membrane permeability, protein binding, and aqueous solubility in assay media.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Hydrogen Bond Acceptor Count Differentiation vs. Unsubstituted Parent Scaffold

The target compound contains four hydrogen bond acceptor (HBA) sites, derived from its two carbonyl oxygen atoms, the phenoxy ether oxygen, and the pyrimidine nitrogen atoms [1]. In contrast, the unsubstituted parent scaffold 1-(5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one possesses only three HBA sites (C₈H₉N₃O, MW 163.18 g/mol). The additional HBA capacity of the 4-chlorophenoxyacetyl derivative increases the potential for specific polar interactions within the kinase hinge region or solvent-exposed pocket, while the absence of hydrogen bond donors (HBD = 0) prevents excessive polarity that would limit membrane permeability [1].

Molecular Recognition Hydrogen Bonding Kinase Hinge Binding

Molecular Weight and Rotatable Bond Differentiation for Oral Bioavailability Prediction

The target compound has a molecular weight of 289.71 g/mol and three rotatable bonds [1], placing it within favorable drug-like space according to Lipinski’s Rule of Five (MW < 500, rotatable bonds ≤ 10). By comparison, the commonly explored kinase inhibitor scaffold variant 6-(2H-indazol-2-ylacetyl)-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine bears a bulkier substituent (estimated MW > 350 g/mol, >5 rotatable bonds) that increases entropic penalty upon binding. The lower molecular weight and restricted rotatable bond count of the 4-chlorophenoxy derivative reduce the entropic cost of binding, potentially enhancing binding affinity per unit molecular weight (ligand efficiency) [1].

Drug-likeness Rule of Five Pharmacokinetics

Scaffold Class Verification: Known Kinase Inhibition Multiplicity Supports Scaffold Value

While direct head-to-head biochemical IC₅₀ data for 2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone are absent from public repositories, the 5,7-dihydropyrrolo[3,4-d]pyrimidine scaffold has been extensively validated in kinase inhibitor patents. Structurally analogous compounds within WO2015144800A1 demonstrate potent inhibition across a panel including BTK, EGFR, Her2, VEGFR2, and CDK2, with some derivatives achieving sub-micromolar IC₅₀ values against multiple targets simultaneously [1]. This polypharmacology profile is distinct from simple pyrrolo[2,3-d]pyrimidine-based inhibitors, which typically show narrower target selectivity. The 4-chlorophenoxy substitution pattern is consistent with structural features that enhance hydrophobic packing in the kinase back pocket, a design principle validated across multiple clinical-stage pyrrolopyrimidine inhibitors [1].

Kinase Inhibition Polypharmacology Cancer Biology

Research Application Scenarios for 2-(4-Chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone


Kinase Selectivity Panel Profiling Using Pyrrolo[3,4-d]pyrimidine Scaffold Derivatives

This compound is well-suited as a member of a focused library for kinase selectivity panel screening. Its 4-chlorophenoxy substituent introduces distinct hydrophobic and halogen-bonding characteristics compared to the 4-fluoro and 3-methoxy analogs [1]. By profiling all three analogs against a panel of 50–100 kinases, researchers can extract structure-activity relationship (SAR) rules that map substituent electronic effects (σₚ Cl = +0.23 vs. σₚ F = +0.06) to selectivity shifts, thus guiding subsequent lead optimization [1].

Physicochemical Property Optimization in Early-Stage Hit-to-Lead Programs

The compound’s intermediate lipophilicity (XLogP3-AA 1.4) and zero hydrogen bond donors position it as a tool for probing the permeability-solubility trade-off within a pyrrolopyrimidine series [1]. Medicinal chemists can use this compound to benchmark the impact of 4-chlorophenoxy substitution against the 4-fluoro and 3-methoxy analogs under standardized PAMPA or Caco-2 permeability assays, generating quantitative data for multiparameter optimization (MPO) scoring [1].

Crystallographic Fragment Screening for Kinase Hinge-Binder Elaboration

With a molecular weight of 289.71 g/mol and only 3 rotatable bonds, the compound meets fragment-like criteria suitable for X-ray crystallography-based fragment screening against kinase targets. The 4-chlorophenoxy moiety provides detectable anomalous scattering from chlorine, which can facilitate phasing and unambiguous electron density placement, a practical advantage over purely light-atom analogs [1].

Negative Control or Inactive Comparator Generation for Phenotypic Assays

Given the lack of confirmed high-potency biological activity data for this specific derivative, it may serve as a putative inactive or weakly active comparator compound in cell-based phenotypic screens, where the 4-chlorophenoxy substitution is hypothesized to reduce potency relative to more optimized kinase inhibitors. Such comparator use requires experimental confirmation but provides a logical experimental design strategy.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.